Chemical structure properties of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine
Chemical structure properties of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine
An In-Depth Technical Guide to the Chemical and Structural Properties of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine
Abstract
This technical guide provides a comprehensive analysis of the chemical structure, predicted physicochemical properties, and potential biological significance of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine. The isoxazole scaffold is a privileged five-membered heterocycle that features prominently in medicinal chemistry due to its wide spectrum of biological activities and its utility as a versatile bioisostere.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the molecule's core attributes. Given the absence of extensive experimental data in peer-reviewed literature for this specific entity, this guide synthesizes information from structurally analogous compounds, computational predictions, and established chemical principles to construct a robust profile. We present a plausible synthetic pathway, a complete characterization strategy, and detailed, field-proven protocols for the experimental determination of critical physicochemical parameters.
Introduction: The Strategic Importance of the Isoxazole Scaffold
The isoxazole ring system is a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole.[3] The ring's unique electronic configuration, metabolic stability, and ability to participate in hydrogen bonding interactions make it a highly valuable pharmacophore.[4] Isoxazole derivatives have demonstrated a vast array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][4]
The subject of this guide, 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine, combines three key structural motifs:
-
A 3,5-disubstituted isoxazole core , providing a stable, aromatic scaffold.
-
An isopropyl group at the 5-position, which increases lipophilicity and can provide crucial steric interactions within a binding pocket.
-
A primary ethylamine side chain at the 3-position, which imparts a basic character, allowing for salt formation and critical ionic or hydrogen bonding interactions with biological targets.
This combination of features suggests a molecule designed to explore specific structure-activity relationships (SAR) in a drug discovery context. This guide will deconstruct its properties from first principles and provide a framework for its synthesis and empirical evaluation.
Molecular Structure and Core Properties
The fundamental identity of a compound is defined by its structure and resulting molecular properties.
IUPAC Name: 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine Molecular Formula: C₈H₁₄N₂O Synonyms: 3-(2-Aminoethyl)-5-isopropylisoxazole
Caption: 2D Structure of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine.
Predicted Physicochemical Characteristics
Predictive models, based on quantitative structure-property relationship (QSPR) algorithms and analysis of large chemical databases, provide reliable estimates for key physicochemical parameters essential for drug development. These values guide formulation, predict ADME (Absorption, Distribution, Metabolism, and Excretion) behavior, and inform dosing strategies.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Source & Justification |
|---|---|---|
| Molecular Weight | 154.21 g/mol | Calculation based on atomic masses. |
| pKa (most basic) | 9.5 - 10.5 | Computational Prediction.[5][6] The primary ethylamine group is a strong base. Its pKa is expected to be similar to other aliphatic amines. |
| XLogP3 | 1.2 - 1.8 | Computational Prediction.[7][8] This value indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability. The isopropyl group increases lipophilicity while the amine and isoxazole provide polarity. |
| Hydrogen Bond Donors | 1 (from -NH₂) | Structural Analysis. The primary amine can donate two hydrogen bonds, but is counted as one donor group. |
| Hydrogen Bond Acceptors | 3 (from N, O, -NH₂) | Structural Analysis. The isoxazole nitrogen, isoxazole oxygen, and the primary amine nitrogen can each accept a hydrogen bond. |
| Aqueous Solubility | Moderately Soluble | General Principle. As a basic compound, solubility is expected to be significantly higher at acidic pH due to the formation of the highly soluble ammonium salt.[9] |
| Polar Surface Area (PSA) | 52.1 Ų | Based on analogous structures.[7] This value suggests good potential for oral absorption and cell membrane permeability. |
Note: Predicted values are estimations and require experimental verification for confirmation.
Proposed Synthesis and Characterization Strategy
A robust and reproducible synthetic route is paramount. The synthesis of 3,5-disubstituted isoxazoles is well-established in chemical literature, with the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne being a primary and highly effective method.[10]
Proposed Synthetic Pathway
A plausible two-step synthesis is outlined below, starting from commercially available materials.
Caption: Proposed synthetic pathway via 1,3-dipolar cycloaddition.
Causality of Experimental Choices:
-
Step 1 (Nitrile Oxide Formation): The synthesis begins with an appropriately protected amino-aldehyde derivative, such as 3-(tert-Butyldimethylsilyloxy)propanal, which is converted to its oxime. The oxime is then oxidized in situ using a mild oxidant like N-Chlorosuccinimide (NCS) in the presence of a base to generate the corresponding nitrile oxide. The use of a silyl protecting group (TBS) for the eventual amine is crucial to prevent unwanted side reactions during the oxidation and cycloaddition steps.
-
Step 2 (Cycloaddition): The generated nitrile oxide is a highly reactive 1,3-dipole that readily undergoes a cycloaddition reaction with an alkyne. 3-Methyl-1-butyne is the chosen alkyne to install the required isopropyl group at the 5-position of the isoxazole ring. This reaction typically proceeds with high regioselectivity to yield the desired 3,5-disubstituted isoxazole.
-
Step 3 (Deprotection): The final step involves the removal of the TBS protecting group to unveil the primary amine. This is typically achieved under mild acidic conditions (e.g., HCl in an organic solvent) or with a fluoride source such as tetrabutylammonium fluoride (TBAF).
Characterization Workflow
Confirmation of the final product's identity and purity would be achieved through a standard battery of spectroscopic and analytical techniques.
Table 2: Spectroscopic Characterization Plan
| Technique | Predicted Observations & Rationale |
|---|---|
| ¹H NMR | Isopropyl CH: Septet, ~3.0-3.3 ppm. Isopropyl CH₃: Doublet, ~1.2-1.4 ppm. Ethyl CH₂-C₃: Triplet, ~2.9-3.1 ppm. Ethyl CH₂-N: Triplet, ~3.1-3.3 ppm. Isoxazole H₄: Singlet, ~6.0-6.2 ppm. NH₂: Broad singlet, variable chemical shift. Predictions are based on standard chemical shift tables and data from analogous structures.[11][12][13] |
| ¹³C NMR | Isoxazole C₃ & C₅: ~160-175 ppm (quaternary). Isoxazole C₄: ~100-105 ppm. Isopropyl CH: ~25-30 ppm. Isopropyl CH₃: ~20-25 ppm. Ethyl CH₂-C₃: ~25-30 ppm. Ethyl CH₂-N: ~40-45 ppm. DEPT-135 experiments would be used to confirm CH, CH₂, and CH₃ signals.[14][15][16] |
| Mass Spec (ESI+) | [M+H]⁺: Predicted at m/z 155.12. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition to within 5 ppm. Characteristic fragmentation would involve cleavage of the ethyl side chain (α-cleavage to the amine).[17][18][19] |
| FT-IR | N-H stretch: Two bands (symmetric/asymmetric) around 3300-3400 cm⁻¹. C=N stretch (isoxazole): ~1600-1650 cm⁻¹. N-O stretch (isoxazole): ~1400-1450 cm⁻¹. |
Potential Biological Significance and Applications
The isoxazole ring is often employed in drug design as a bioisostere —a chemical substituent that can replace another group while retaining or enhancing biological activity. It is frequently used as a metabolically stable replacement for ester and amide functionalities, which are prone to hydrolysis by metabolic enzymes.[20] This strategy can improve a drug candidate's pharmacokinetic profile, leading to better stability and oral bioavailability.
Given the presence of the basic ethylamine side chain, 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine is a candidate for targeting receptors or enzymes that recognize endogenous amines, such as neurotransmitter receptors (e.g., serotonin, dopamine, or histamine receptors) or monoamine oxidases. The specific substitution pattern—an isopropyl group for lipophilic interaction and an ethylamine for polar/ionic interaction—makes it a valuable probe molecule for exploring SAR in various target classes.
Standardized Experimental Protocols for Characterization
To move from prediction to empirical data, a series of standardized, self-validating experiments are required. The following protocols describe how to determine the compound's fundamental physicochemical properties.
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
This protocol follows OECD Guideline 105 and is the gold standard for determining water solubility.[9]
Objective: To determine the saturation concentration of the compound in water at a defined temperature.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume of reagent-grade water (e.g., 10 mg in 2 mL) in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A follow-up sample at 48 hours is used to confirm that equilibrium has been achieved (i.e., the concentration does not change significantly).
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the undissolved solid.
-
Sampling: Carefully remove an aliquot of the clear supernatant.
-
Quantification: Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water) and determine the concentration using a validated analytical method, typically HPLC-UV, against a standard curve of known concentrations.
-
Validation: The presence of solid material at the end of the experiment validates that a saturated solution was achieved. The experiment should be run in triplicate.
Protocol: pKa Determination (Potentiometric Titration)
This protocol provides an accurate measure of the ionization constant of the primary amine.[6][7]
Objective: To determine the pKa of the ethylamine functional group.
Methodology:
-
Sample Preparation: Prepare an aqueous solution of the compound at a known concentration (e.g., 1 mM). If solubility is low, a co-solvent like methanol or DMSO can be used, and the pKa can be extrapolated back to 0% co-solvent.
-
Titration Setup: Use a calibrated pH meter and an automated titrator. Place the solution in a thermostatted vessel (e.g., 25 °C).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). The titrator adds small, precise volumes of the acid and records the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point where half of the amine has been protonated). This corresponds to the flattest region of the first derivative of the titration curve.
-
Validation: The titration curve should show a clear inflection point. The experiment should be repeated at least three times to ensure reproducibility.
Protocol: In Vitro Metabolic Stability (Human Liver Microsome Assay)
This is a foundational assay in drug discovery to estimate the rate of Phase I metabolism.[21][22]
Objective: To determine the rate at which the compound is metabolized by cytochrome P450 enzymes in human liver microsomes (HLM).
Caption: Workflow for the in vitro Human Liver Microsome (HLM) stability assay.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL protein), and the test compound (e.g., 1 µM final concentration).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding a solution of the cofactor NADPH (final concentration ~1 mM).
-
Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard for analytical normalization) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.
-
Self-Validation: The experiment must include positive controls (compounds with known high and low metabolic rates, e.g., Verapamil and Diazepam) and a negative control (incubation without NADPH) to ensure the microsomal batch is active and that degradation is cofactor-dependent.[23]
Conclusion
While experimental data for 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine is not yet publicly available, a robust and scientifically grounded profile can be constructed through the synthesis of existing chemical knowledge. This guide establishes that the compound is a moderately lipophilic, basic molecule with physicochemical properties amenable to drug development. Its structure is accessible through established synthetic methodologies, and its identity can be unequivocally confirmed with standard analytical techniques. The strategic inclusion of the isoxazole ring suggests its potential utility as a metabolically stable scaffold in medicinal chemistry. The detailed protocols provided herein offer a clear roadmap for the empirical validation of its predicted properties, forming a critical bridge between theoretical design and practical application in the field of drug discovery.
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